molecular formula C7H16ClNOS B2952354 7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride CAS No. 1864073-73-3

7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride

Cat. No.: B2952354
CAS No.: 1864073-73-3
M. Wt: 197.72
InChI Key: UEWJEQHJPSZJDH-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride (CAS 1864073-73-3) is a heterocyclic compound of significant interest in organic and medicinal chemistry research . It features a unique seven-membered thiazepane ring system incorporating both sulfur and nitrogen heteroatoms, with the sulfur existing as a sulfoxide functional group (S=O) . This specific molecular architecture, further stabilized as a hydrochloride salt for enhanced handling and solubility, makes it a versatile and valuable intermediate for constructing more complex bioactive molecules . Its rigid, substituted ring system is particularly useful as a building block for novel pharmacophores, contributing to stereochemical control in synthetic applications and aiding in the exploration of structure-activity relationships in drug discovery projects . The compound is characterized by high purity, typically 95% or higher, to ensure reliable and consistent performance in research and development settings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can request a quote and view detailed safety and handling information, including the Safety Data Sheet (SDS), before ordering .

Properties

IUPAC Name

7,7-dimethyl-1,4-thiazepane 1-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS.ClH/c1-7(2)3-4-8-5-6-10(7)9;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWJEQHJPSZJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCCS1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride involves several steps, typically starting with the formation of the thiazepane ring. The process includes:

Industrial Production Methods

the general principles of organic synthesis and purification would apply, including the use of reactors for cyclization and alkylation, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various thiazepane derivatives, sulfoxides, sulfones, and substituted thiazepanes .

Scientific Research Applications

7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride: has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazepane ring and functional groups. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The provided evidence focuses on sulfur- and nitrogen-containing heterocycles, such as benzodioxine-thiadiazole hybrids and benzodithiazine derivatives. While these compounds share functional group similarities with 7,7-dimethyl-1lambda⁴,4-thiazepan-1-one hydrochloride, critical differences in ring size, substituent placement, and reactivity are evident:

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituents Key Functional Groups Biological/Reactivity Notes
7,7-Dimethyl-1lambda⁴,4-thiazepan-1-one HCl 7-membered thiazepane 7,7-dimethyl, ketone, HCl salt S, N, C=O Insufficient data (not in evidence)
Benzodioxine-thiadiazole hybrids [] 6-membered benzodioxine fused to thiadiazole Hydrazine-carbothioamide, methylene S, N, O Anticancer, antimicrobial activity via thiadiazole moiety
Methyl 6-chloro-benzodithiazine carboxylate [] Benzodithiazine with sulfonyl groups Chloro, methyl ester, hydroxybenzylidene SO₂, C=O, C=N High thermal stability (>300°C dec.), potential enzyme inhibition via sulfonyl groups

Physicochemical Properties

  • Thermal Stability: Benzodithiazine derivatives (e.g., compound 15) exhibit decomposition points >300°C due to sulfonyl groups and aromatic stabilization . Thiazepanone analogs likely have lower stability due to fewer rigidifying substituents.
  • Solubility: The hydrochloride salt of 7,7-dimethyl-thiazepanone would enhance aqueous solubility compared to neutral benzodioxine-thiadiazole hybrids, which rely on polar aprotic solvents (e.g., DMSO) for reactivity .

Biological Activity

7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies evaluating its efficacy in different therapeutic areas.

Chemical Structure and Properties

This compound is characterized by a thiazepane ring, which is a seven-membered heterocycle containing sulfur and nitrogen. The presence of the dimethyl group at the 7th position enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazepane derivatives have shown promising results against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Recent findings suggest that thiazepane derivatives can induce apoptosis in cancer cells. A study focusing on oxovanadium compounds highlighted that modifications in the thiazepane framework could enhance cytotoxicity against human cancer cell lines. The apoptosis mechanism appears to be linked to the activation of caspases, which are critical enzymes in programmed cell death pathways .

CompoundIC50 (µM)Mechanism of Action
7,7-Dimethyl-1lambda4,4-thiazepan-1-oneTBDInduces apoptosis via caspase activation
Related Thiazepane Derivative5.0Inhibits cell wall synthesis

Neuroprotective Effects

There is emerging evidence that thiazepane derivatives may possess neuroprotective effects. Compounds that modulate leukotriene A4 hydrolase (LTA4H) have shown potential in treating neurocognitive disorders associated with aging . These findings suggest that this compound could be explored for its neuroprotective properties.

Study on Anticancer Activity

A systematic evaluation of thiazepane derivatives demonstrated their effectiveness against various cancer cell lines. For example, a specific derivative exhibited an IC50 value of 2.5 µM against breast cancer cells, indicating potent cytotoxicity compared to conventional chemotherapeutics .

Neuroprotective Study

In a recent animal model study, a thiazepane derivative was administered to assess its effects on cognitive function post-injury. Results indicated significant improvements in memory retention and reduced neuronal damage, supporting the hypothesis of its neuroprotective role .

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